molecular formula C8H8BrNO2 B13954558 2-Bromo-2'-hydroxyacetophenone Oxime

2-Bromo-2'-hydroxyacetophenone Oxime

Cat. No.: B13954558
M. Wt: 230.06 g/mol
InChI Key: UTIQUWWEABFDEC-UHFFFAOYSA-N
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Description

2-Bromo-2’-hydroxyacetophenone Oxime is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of acetophenone, where the oxime group is attached to the carbonyl carbon, and a bromine atom is substituted at the alpha position. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2’-hydroxyacetophenone Oxime typically involves the bromination of 2’-hydroxyacetophenone followed by the formation of the oxime. The bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually performed in an organic solvent like chloroform or carbon tetrachloride at room temperature .

The oxime formation is achieved by reacting the brominated product with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-60°C .

Industrial Production Methods

Industrial production of 2-Bromo-2’-hydroxyacetophenone Oxime follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation enhances the overall yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2’-hydroxyacetophenone Oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Bromo-2’-hydroxyacetophenone Oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-2’-hydroxyacetophenone Oxime is unique due to the presence of both the bromine and oxime groups, which confer distinct reactivity and binding properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

2-[C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol

InChI

InChI=1S/C8H8BrNO2/c9-5-7(10-12)6-3-1-2-4-8(6)11/h1-4,11-12H,5H2

InChI Key

UTIQUWWEABFDEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=NO)CBr)O

Origin of Product

United States

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